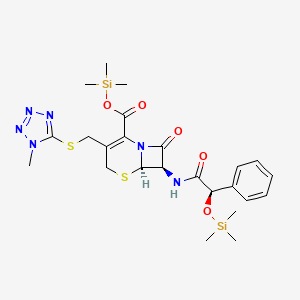

Bis(trimethylsilyl)cefamandole

Description

Contextualization of Silyl (B83357) Ethers and Amides as Transient Derivatives in Complex Organic Synthesis

In the realm of synthetic chemistry, silyl ethers and silyl amides are frequently employed as transient, or temporary, derivatives of alcohols, carboxylic acids, and amines. thieme-connect.comcore.ac.uk The introduction of a bulky silyl group, such as trimethylsilyl (B98337), serves to protect these reactive functional groups, rendering them inert to certain reaction conditions. researchgate.net These silyl derivatives are stable enough to be isolated but are often generated and used immediately (in situ) within a reaction sequence. wikipedia.org

The utility of silyl ethers and amides lies in their ability to act as "masked" versions of the original functional groups. thieme-connect.com For instance, a carboxylic acid can be converted to a silyl ester, which can then undergo specific reactions without interference from the acidic proton. thieme-connect.comcore.ac.uk Once the desired transformation is complete, the silyl group can be easily removed through hydrolysis, regenerating the original functional group. wikipedia.org This transient protection strategy is indispensable for multi-step syntheses, allowing for high selectivity and yield. researchgate.net Organosilicon compounds are particularly attractive for this purpose due to their general availability, ease of use, and the environmentally benign nature of their byproducts. core.ac.uk

Rationale for Academic and Industrial Research Focus on Bis(trimethylsilyl)cefamandole as a Key Chemical Entity and Intermediate

Cefamandole (B1668816) is a second-generation cephalosporin (B10832234) antibiotic known for its activity against a range of gram-positive and gram-negative bacteria. nih.gov The synthesis of cefamandole, and particularly its prodrug form cefamandole nafate, often proceeds through a silylated intermediate to achieve high efficiency and purity. google.comnih.gov The key intermediate in this process is this compound.

This compound is formed by the silylation of both the C-4 carboxylic acid and the hydroxyl group on the mandelic acid side chain of the cefamandole molecule. Research focuses on this specific intermediate for several reasons:

Enhanced Solubility and Reactivity: Silylation increases the solubility of the cephalosporin nucleus in non-polar organic solvents, which are often required for subsequent chemical transformations. google.com

Prevention of Side Reactions: The protection of the carboxylic acid and hydroxyl groups prevents them from interfering with the desired acylation reactions.

Improved Yield and Purity: By directing the reaction pathway and minimizing byproducts, the use of the bis-silylated intermediate leads to a cleaner reaction and a higher yield of the final product. researchgate.net

Process Optimization: Industrial synthesis methods are continuously refined to improve efficiency and reduce costs. The silylation-acylation-hydrolysis sequence has proven to be a robust and scalable method for producing cephalosporins like cefamandole. researchgate.netgoogle.com

The study of this compound, therefore, provides valuable insights into optimizing the manufacturing processes for this important class of antibiotics.

Historical Development of Silylation Techniques in Cephalosporin Chemistry

The application of silylation in the synthesis of beta-lactam antibiotics is a development that evolved from the broader history of organosilicon chemistry. colostate.edu The discovery of cephalosporin C in the mid-20th century and its subsequent conversion to the key synthetic intermediate 7-aminocephalosporanic acid (7-ACA) opened the door for the creation of numerous semi-synthetic cephalosporins. nih.govvdoc.pub

Data Tables

Table 1: Common Silylating Agents in Cephalosporin Synthesis

| Silylating Agent | Abbreviation | Common Use | Reference |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Silylation of amines and carboxylic acids | google.com |

| Hexamethyldisilazane (B44280) | HMDS | Silylation of alcohols and amines | google.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst or in combination with other agents | google.comgoogle.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Powerful silylating agent for creating volatile derivatives for analysis | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

64119-70-6 |

|---|---|

Molecular Formula |

C24H34N6O5S2Si2 |

Molecular Weight |

606.9 g/mol |

IUPAC Name |

trimethylsilyl (6R,7R)-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-7-[[(2R)-2-phenyl-2-trimethylsilyloxyacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C24H34N6O5S2Si2/c1-29-24(26-27-28-29)37-14-16-13-36-22-17(21(32)30(22)18(16)23(33)35-39(5,6)7)25-20(31)19(34-38(2,3)4)15-11-9-8-10-12-15/h8-12,17,19,22H,13-14H2,1-7H3,(H,25,31)/t17-,19-,22-/m1/s1 |

InChI Key |

BQZSJCJNPPIZFR-SFGWALBWSA-N |

SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O[Si](C)(C)C)SC2)C(=O)O[Si](C)(C)C |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O[Si](C)(C)C)SC2)C(=O)O[Si](C)(C)C |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O[Si](C)(C)C)SC2)C(=O)O[Si](C)(C)C |

Other CAS No. |

64119-70-6 |

Synonyms |

is(trimethylsilyl)cefamandole BTMS-cefamandole |

Origin of Product |

United States |

Synthetic Methodologies for Bis Trimethylsilyl Cefamandole

Precursor Selection and Chemical Transformations for Cefamandole (B1668816) Derivatization

The synthesis of bis(trimethylsilyl)cefamandole begins with the selection of a suitable precursor, which is typically a 7-aminocephalosporanic acid (7-ACA) derivative. nih.gov The core structure of cefamandole features a (R)-mandelamido side chain at the 7-position and a 1-methyl-1H-tetrazol-5-yl)thiomethyl group at the 3-position of the cephem nucleus. nih.govnih.gov The derivatization process focuses on the temporary protection of the carboxylic acid at the 4-position and the amino group at the 7-position. google.com

Selection of Amino and Hydroxyl Protecting Groups for Selective Silylation

The selective protection of the carboxylic acid and the secondary amine in the cefamandole precursor is paramount. Silyl (B83357) groups, particularly the trimethylsilyl (B98337) (TMS) group, are commonly employed for this purpose due to their effective protection and subsequent ease of removal under mild conditions. tcichemicals.comgelest.com The use of silylating agents allows for the formation of silyl ethers with hydroxyl groups and silyl amines with amino groups. colostate.edutcichemicals.com

The choice of protecting group is crucial for directing the reaction pathway. For instance, in the synthesis of related β-lactam antibiotics, bulky silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) can be used for selective protection due to steric hindrance. tcichemicals.com However, for the simultaneous protection of both the carboxylic acid and the amino group in the cefamandole precursor, a less sterically hindered and more reactive silylating agent is often preferred to ensure near-quantitative bis-silylation. google.com It is critical that both the 7-amino and 4-carboxylic acid groups are silylated, as monosilylation at the carboxylic acid can lead to undesirable polymerization and decomposition of the cephalosporin (B10832234) ring system. google.com

Reactants and Optimized Reaction Conditions for Bis-Silylation

The bis-silylation of the cefamandole precursor is typically achieved by reacting it with a suitable silylating agent in an inert organic solvent. google.com Common silylating agents for this transformation include:

Hexamethyldisilazane (B44280) (HMDS) : Often used in conjunction with a catalyst like trimethylsilyl chloride (TMSCl) or ammonium (B1175870) chloride. gelest.comwikipedia.org

N,O-Bis(trimethylsilyl)acetamide (BSA) : A highly reactive silylating agent that produces a neutral acetamide (B32628) byproduct. google.comgelest.comresearchgate.net

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) : Similar to BSA but with a trifluoroacetamide (B147638) byproduct. google.comgelest.com

Trimethylchlorosilane (TMSCl) : Often used in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct. gelest.comgoogle.com

The reaction is generally carried out in an inert organic solvent like dichloromethane (B109758), tetrahydrofuran, benzene, toluene (B28343), or acetonitrile (B52724). google.comgoogle.com The choice of solvent can influence the reaction rate and the solubility of the reactants and products. The reaction temperature is typically kept low, ranging from -80°C to ambient temperature, to control the reactivity and minimize degradation of the sensitive cephalosporin nucleus. google.com The careful balancing of the silylating agent and any added base is crucial for driving the reaction to completion and achieving a high yield of the desired bis-silylated product. researchgate.net

| Reactant/Condition | Role in Synthesis | Common Examples |

| Cefamandole Precursor | Starting material containing the core cephalosporin structure. | 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid |

| Silylating Agent | Provides the trimethylsilyl (TMS) protecting groups. | Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylchlorosilane (TMSCl) |

| Solvent | Provides a medium for the reaction. | Dichloromethane, Tetrahydrofuran, Acetonitrile |

| Base (optional) | Neutralizes acidic byproducts, such as HCl. | Triethylamine, Pyridine, N,N-Dimethylaniline |

| Temperature | Controls the reaction rate and minimizes side reactions. | -80°C to room temperature |

Mechanistic Investigations of the Silylation Process in Cephalosporin Substrates

The silylation of cephalosporin substrates is a nucleophilic substitution reaction at the silicon atom. The mechanism involves the attack of the heteroatom (oxygen from the carboxylic acid or nitrogen from the amine) on the silicon atom of the silylating agent, leading to the displacement of a leaving group. colostate.edu

Role of Catalytic Systems (e.g., Nitrogen-Containing Compounds, Acids)

Catalysts are often employed to enhance the rate and efficiency of the silylation reaction. Nitrogen-containing compounds are particularly effective catalysts. For instance, imidazole (B134444) is known to react with silyl chlorides to form a highly reactive silylimidazole intermediate, which then readily silylates alcohols. uni-muenchen.denih.gov Similarly, tertiary amines like triethylamine not only act as acid scavengers but can also play a catalytic role. colostate.edu In some cases, acidic catalysts can also be utilized. For example, a rhodium(I)/HCl system has been shown to catalyze the O-silylation of alcohols with vinylsilanes, proceeding through a chlorosilane intermediate. organic-chemistry.org In the context of cephalosporin synthesis, the use of a salt of a carboxylic acid in combination with a silylating agent can also facilitate the reaction. google.com

Solvent Effects on Reaction Kinetics and Equilibrium

The choice of solvent can significantly impact the kinetics and equilibrium of the silylation reaction. colostate.edu Polar aprotic solvents like dichloromethane, tetrahydrofuran, and acetonitrile are commonly used as they can solvate the reactants and facilitate the reaction without interfering with the silylation process. google.comgoogle.com Dichloromethane is a frequent choice for silylations as the byproduct urea (B33335) (when using N,N'-bis(trimethylsilyl)urea) is insoluble and can be easily removed by filtration. colostate.edu The solvent can influence the reaction rate by stabilizing charged intermediates or transition states. For example, in the silylation of alcohols, dimethylformamide (DMF) is often used as a solvent. uni-muenchen.de The ability to perform both the silylation and subsequent acylation steps in the same solvent, such as DMF, offers significant advantages in industrial processes by simplifying the workflow and reducing operational costs. google.com

Green Chemistry Approaches in this compound Synthesis

While specific literature on "green chemistry" approaches for the synthesis of this compound is not abundant, the principles of green chemistry can be applied to this process. One key area of focus is the reduction of hazardous waste. Traditional methods often utilize chlorinated solvents, which are environmentally problematic. google.com The development of biocatalytic processes that use water instead of halogenated solvents represents a significant green chemistry advancement in the broader field of penicillin and cephalosporin transformations. researchgate.net

Another green chemistry consideration is the use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. mdpi.com The use of catalytic systems in silylation, as discussed previously, aligns with this principle. google.comorganic-chemistry.org Furthermore, exploring solvent-free reaction conditions, where possible, is a key tenet of green chemistry. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption, and has been applied to the synthesis of various nitrogen-containing heterocycles, which are components of many pharmaceuticals. researchgate.net While not yet specifically documented for this compound, these green methodologies offer promising avenues for future research to develop more environmentally benign synthetic routes.

Solvent-Free or Environmentally Benign Reaction Media Utilization

Traditional silylation processes for cephalosporin derivatives, including the precursor to cefamandole, are typically conducted in the presence of organic solvents. google.com Common solvents include chlorinated hydrocarbons like dichloromethane or ethyl acetate (B1210297). google.comgoogle.com While effective in dissolving reactants and facilitating the reaction, these solvents contribute to volatile organic compound (VOC) emissions and pose environmental and safety concerns, necessitating costly recovery and disposal procedures.

In response to the growing need for greener chemical processes, research has focused on minimizing or eliminating the use of hazardous solvents. lew.rorsc.org An improved method for silylation involves the use of a catalyst with the silylating agent, which can enable the reaction to proceed efficiently without a solvent. epo.orggoogle.com

Table 1: Comparison of Silylation Reaction Conditions

| Parameter | Conventional Method | Catalytic Method | Source(s) |

|---|---|---|---|

| Solvent | Required (e.g., Dichloromethane, Ethyl Acetate) | Optional / Can be Solvent-Free | google.com, google.com |

| Catalyst | Typically not used | Required (e.g., Saccharin) | epo.org, google.com |

| Conditions | Often requires reflux | Lower temperatures possible | epo.org, google.com |

| Environmental Impact | Higher (VOC emissions, solvent waste) | Lower (Reduced or no solvent use) | google.com, rsc.org |

This table provides a generalized comparison based on available literature for silylation of related compounds.

Atom Economy and Process Efficiency Considerations in Silylation Reactions

Atom economy and process efficiency are central tenets of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. researchgate.net In the synthesis of this compound, these principles are applied to the silylation step to improve sustainability and reduce costs.

The silylation of the cefamandole precursor is an equilibrium reaction. epo.org Using silylating agents like trimethylchlorosilane generates hydrogen chloride (HCl), which must be removed by adding a base (e.g., a tertiary amine) to drive the reaction to completion. epo.org This results in the formation of ammonium salt byproducts that are often difficult to remove. epo.orggoogle.com

More efficient silylating agents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) are frequently used. google.com The reaction with HMDS produces only ammonia (B1221849) as a byproduct, which can be more easily removed. epo.orggoogle.com

Cefamandole Precursor + (Me₃Si)₂NH → this compound + NH₃

Process efficiency is significantly enhanced by the use of catalysts, such as saccharin (B28170). epo.orggoogle.com Catalytic silylation overcomes several disadvantages of traditional methods, including:

Reduced Reaction Times: Catalyzed reactions proceed much faster. For example, the silylation of phenylhydrazine (B124118) with HMDS required 12 hours for a 12% yield without a catalyst, but with a saccharin catalyst, an 89% yield was achieved in just 2.5 hours. google.com

Lower Reaction Temperatures: The reactions can be performed at lower temperatures, saving energy. epo.org

Reduced Excess of Reagents: A smaller excess of the silylating agent is typically sufficient, reducing waste and cost. epo.org

Higher Yield and Purity: The milder conditions often lead to cleaner reaction mixtures, resulting in purer products and higher yields. epo.org The preparation of N,O-bis(trimethylsilyl) derivatives of cephalosporanic acids is reported to proceed with quantitative yields using this method. google.com

Another approach to improve process efficiency involves using a mixed silylating agent system. One patent describes using a mixture of a silicon amine alkane (like HMDS) and an alkyl halogen silane. google.com In this process, the ammonia byproduct from the silylation is neutralized in situ by the hydrogen halide generated from the second agent, eliminating the need for a separate step to remove the ammonia or add an acid scavenger. google.com

Table 2: Research Findings on Silylation Process Efficiency

| Efficiency Metric | Finding | Significance | Source(s) |

|---|---|---|---|

| Reaction Time | Catalytic methods can reduce reaction times from many hours to a few hours or even minutes. | Increases throughput and reduces energy consumption. | google.com |

| Byproduct Management | Use of HMDS produces easily removable ammonia; mixed-reagent systems can neutralize byproducts in situ. | Simplifies purification, avoids formation of problematic salt wastes. | google.com, epo.org, google.com |

| Reagent Stoichiometry | Catalysis allows for the use of a smaller excess of the silylating agent. | Reduces chemical waste and lowers raw material costs. | epo.org |

| Product Yield | Catalytic preparation of silylated cephalosporanic acid derivatives can achieve quantitative yields. | Maximizes product output from starting materials. | google.com |

This table summarizes findings from studies on silylation reactions relevant to the synthesis of cephalosporin intermediates.

Chemical Reactivity and Mechanistic Studies of Bis Trimethylsilyl Cefamandole

Reactivity Profiles of Trimethylsilyl (B98337) Ethers and Amides within the Cephalosporin (B10832234) Framework

The stability and reactivity of the silyl (B83357) groups in Bis(trimethylsilyl)cefamandole are paramount to its utility. The compound features a trimethylsilyl ester at the C-4 position and a trimethylsilyl ether at the side-chain hydroxyl group. The reactivity of these functionalities, particularly their susceptibility to hydrolysis and intermolecular silyl transfer, is a key consideration in synthetic strategies.

The silicon-heteroatom bond (Si-O) in silyl ethers and esters is susceptible to cleavage under both acidic and basic conditions. colostate.edu The rate of this hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom and the electronic nature of the alkoxy or acyloxy group. colostate.edunih.gov For trimethylsilyl (TMS) groups, which are relatively small, hydrolysis is generally rapid compared to bulkier silyl groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). wikipedia.org

The general stability of silyl ethers towards hydrolysis follows predictable trends. Under acidic conditions, the reaction is driven by protonation of the oxygen atom, followed by nucleophilic attack on the silicon. Steric hindrance around the silicon atom slows this process. Under basic conditions, nucleophilic attack (e.g., by a hydroxide (B78521) ion) occurs directly at the silicon center. colostate.edumdpi.com Electron-withdrawing groups attached to the oxygen atom decrease stability under basic conditions by making the silicon more electrophilic. colostate.edu

The relative resistance of common silyl ethers to acidic and basic hydrolysis is summarized below.

| Silyl Group | Relative Resistance (Acidic) | Relative Resistance (Basic) |

| TMS | 1 | 1 |

| TES | 64 | 10-100 |

| TBS | 20,000 | 20,000 |

| TBDPS | 5,000,000 | 20,000 |

| TIPS | 700,000 | 100,000 |

| Data sourced from Wikipedia, providing a general comparison of silyl group stability. wikipedia.org |

In the context of this compound, the silyl ester at the C-4 carboxylate is readily hydrolyzed, often by the simple addition of water or an alcohol, to regenerate the carboxylic acid. This ease of removal makes the TMS group an effective protecting group during reactions at other sites of the molecule. researchgate.net The hydrolysis of the β-lactam ring itself is a competing reaction, and its rate is influenced by the substituents and reaction conditions. mdpi.comresearchgate.net

Transsilylation, the transfer of a silyl group from one heteroatom to another, is a known process in organosilicon chemistry. open.ac.uk In molecules with multiple potential silylation sites, such as cefamandole (B1668816), equilibria can exist. The silylation of cefamandole with an agent like BSA leads to the formation of the bis-silylated derivative, protecting both the carboxylic acid and the side-chain hydroxyl group. researchgate.netgoogle.com

These reactions are typically reversible, and the position of the equilibrium is influenced by the relative thermodynamic stability of the different silylated species. The complexity of silylamide structures, which are used as silylating agents, includes the potential for both tautomeric and rotameric forms, and these factors can influence the silylation process itself. open.ac.uk The reversible exchange of an active hydrogen for a silyl group is a fundamental characteristic of the silylation reaction. open.ac.uk In the context of this compound, this equilibrium allows the TMS groups to be strategically placed, facilitating subsequent chemical steps before being removed during workup.

Hydrolysis Kinetics and Mechanisms of Silyl Groups

Nucleophilic and Electrophilic Reactivity Associated with Silylated Centers

The primary purpose of silylating cefamandole is to modify the electrophilic and nucleophilic centers within the molecule to control subsequent reactions. The β-lactam ring is an inherently strained structure, making its carbonyl carbon an electrophilic site susceptible to nucleophilic attack. uomisan.edu.iqbiomolther.org

Silylation of the C-4 carboxylate group to form a TMS ester is critical. The carboxylate anion in unsilylated cefamandole would electronically disfavor nucleophilic attack on the adjacent β-lactam ring. By converting the carboxylate to the neutral silyl ester, the electrophilicity of the β-lactam carbonyl is enhanced, making it more susceptible to attack by nucleophiles. khanacademy.orgnih.gov This is a common strategy in the synthesis of cephalosporin derivatives, where acylation at the 7-amino position is required after the core structure is assembled. google.com

Conversely, the silicon atom of the trimethylsilyl group is itself an electrophilic center. It can be attacked by nucleophiles, particularly fluoride (B91410) ions (e.g., from tetra-n-butylammonium fluoride) or hydroxide, which leads to the cleavage of the Si-O bond and deprotection of the alcohol or carboxylic acid. wikipedia.org This predictable reactivity allows for the mild and selective removal of silyl protecting groups when they are no longer needed. wikipedia.orgresearchgate.net

Intramolecular Rearrangements and Cyclization Pathways Involving Silyl Moieties

The presence of silyl groups can facilitate intramolecular reactions that might otherwise be unfavorable. A notable example within the cephalosporin framework is the isomerization of the dihydrothiazine ring's double bond. Research has shown that treating silylated Δ³-cephalosporin esters with a base like triethylamine (B128534) can induce a shift of the double bond from the Δ³ to the Δ² position. researchgate.netresearchgate.net This one-pot isomerization is directly enabled by the initial silylation step. researchgate.net

While specific studies on intramolecular cyclization for this compound are not prevalent, the principle of using silyl ethers to mediate such reactions is well-established. For instance, intramolecular silylformylation reactions are used to create silacycloalkanes. mdpi.com In the cephalosporin structure, the silylated hydroxyl group on the side chain could theoretically participate in intramolecular reactions, although the primary focus remains on the reactivity of the cephem nucleus itself. Other rearrangements in cephalosporins and penicillins can be induced by various reagents, leading to non-β-lactam products, underscoring the complex reactivity of this scaffold. nih.gov

Role of Silyl Groups in Directing Regioselectivity and Stereoselectivity in Subsequent Transformations

Silyl groups serve as crucial directing groups, influencing the outcome of chemical reactions by controlling which site on the molecule reacts (regioselectivity) and the spatial orientation of the newly formed bonds (stereoselectivity). nih.gov

In the synthesis of cephalosporin antibiotics, acylation of the 7-amino group is a key step. Using the bis-silylated form of the cephalosporin nucleus is preferred because it improves the ease of reaction and the quality of the resulting 7-acylated product. google.com By protecting the C-4 carboxylate and other reactive sites like the side-chain hydroxyl in cefamandole, the TMS groups ensure that the acylating agent reacts exclusively at the desired 7-amino position. This is a clear example of silyl groups directing regioselectivity.

The directing effects of silyl groups arise from a combination of steric and electronic factors. nih.gov

Steric Influences: Trimethylsilyl groups, while less bulky than other common silyl groups, still exert significant steric hindrance. nih.govwikipedia.org This bulk can physically block access to certain parts of the molecule, forcing an incoming reagent to attack a less hindered site. For example, the bulky silyl group on the side-chain hydroxyl of this compound can influence the conformation of the side chain, potentially affecting the stereochemical outcome of reactions at the nearby β-lactam ring. In other systems, bulky silyl groups at the C-2 position have been shown to exclusively provide the β-glycoside product due to steric hindrance to attack from the α-face. nih.gov

Electronic Influences: Electronically, silyl groups affect reaction pathways primarily by modifying the electron density of the atoms to which they are attached. colostate.edunih.gov As discussed previously, the conversion of the C-4 carboxylate to a neutral silyl ester is the most significant electronic effect in this compound. This change enhances the electrophilicity of the β-lactam carbonyl, thereby activating it for subsequent transformations. nih.govacs.org While silyl ethers are generally considered electron-donating, their primary electronic role in this context is as a protecting group that neutralizes the negative charge of the carboxylate, fundamentally altering the molecule's reactivity profile. nih.gov

Chelation Control and Coordination Chemistry Aspects of this compound

The introduction of trimethylsilyl (TMS) groups onto the cefamandole scaffold, forming this compound, significantly alters the molecule's electronic and steric properties, which in turn influences its potential for chelation and coordination. While direct, in-depth research on the coordination chemistry of this compound is not extensively documented in publicly available literature, we can infer its behavior based on the well-established principles of coordination chemistry and the known reactivity of silylated organic compounds.

The silylation of cefamandole typically occurs at two primary sites: the carboxylic acid proton, forming a trimethylsilyl ester, and the secondary amide proton of the acylamino side chain, forming a silylated amide. colostate.edu This derivatization is a common strategy in the synthesis of cephalosporin antibiotics to protect these reactive groups and improve solubility in organic solvents for subsequent reactions, such as acylation. google.comepo.org

Potential Coordination Sites and the Influence of Silylation

Cefamandole itself possesses several potential donor atoms for metal coordination, including the carboxylate oxygen atoms, the amide oxygen and nitrogen, the β-lactam carbonyl oxygen, the sulfur atoms in the dihydrothiazine and thiomethyltetrazole rings, and the nitrogen atoms of the tetrazole ring. The formation of this compound modifies two of these key potential coordination sites: the carboxylic acid and the amide side chain.

The primary effect of the two trimethylsilyl groups is steric hindrance. The bulky -Si(CH₃)₃ groups physically obstruct the approach of metal ions or other Lewis acids to the silylated oxygen and nitrogen atoms. This steric bulk would be expected to significantly reduce the chelating ability of the molecule, particularly for larger metal ions.

Furthermore, the electronic nature of the coordination sites is altered. The replacement of the acidic proton of the carboxylic acid with a TMS group creates a less polar, more covalent trimethylsilyl ester. Similarly, silylation of the amide nitrogen reduces its ability to act as a hydrogen bond donor and alters the electron density around the adjacent carbonyl oxygen.

In reactions where Lewis acids are used, the coordination of the Lewis acid to a carbonyl oxygen is often a key step in activating the group towards nucleophilic attack. In this compound, while the β-lactam carbonyl and the side-chain carbonyl oxygens remain available for coordination, the steric and electronic changes due to the nearby TMS groups would likely modulate this interaction compared to the parent cefamandole. For instance, in Lewis acid-mediated reactions, the coordination may be directed away from the silylated sites. rsc.org

Inferred Coordination Behavior

Given the steric and electronic effects, it is plausible that the coordination chemistry of this compound would be dominated by the remaining accessible donor sites. The nitrogen atoms of the tetrazole ring and the sulfur atom of the thiomethyltetrazole side chain represent potential coordination sites that are sterically less encumbered by the TMS groups.

In the context of synthetic reactions, the silylation serves as a protecting group strategy. google.com The purpose of these groups is to temporarily block the reactivity of the carboxyl and amide functionalities. Therefore, in a reaction mixture, these silylated groups are intended to be poor ligands for any metal catalysts or reagents present, thereby preventing unwanted side reactions. The desired reactivity is thus directed to other parts of the molecule. Following the intended chemical transformation, the TMS groups are typically removed by hydrolysis to regenerate the parent functional groups. google.com

While there is a rich field of study on the coordination chemistry of underivatized β-lactams with various metal ions, which can influence their stability and antibacterial activity, the silylated derivatives are primarily viewed as transient intermediates in synthesis rather than as ligands for stable coordination complexes.

Below is a data table summarizing the potential coordination sites and the inferred impact of silylation.

| Potential Coordination Site in Cefamandole | Corresponding Site in this compound | Inferred Impact of Silylation on Coordination |

| Carboxylic Acid (-COOH) | Trimethylsilyl Ester (-COOSi(CH₃)₃) | Significantly Reduced: Steric hindrance from the bulky TMS group and formation of a less polar covalent bond would strongly disfavor coordination. |

| Acylamino Amide (-CONH-) | N-Silylated Amide (-CON(Si(CH₃)₃)-) | Significantly Reduced: Steric bulk and altered electronics on the nitrogen and adjacent carbonyl oxygen would hinder metal binding. |

| β-Lactam Carbonyl (>C=O) | β-Lactam Carbonyl (>C=O) | Potentially Modified: While still accessible, the electronic environment may be slightly perturbed by the adjacent silylated groups, potentially weakening its coordination ability. |

| Tetrazole Ring Nitrogens | Tetrazole Ring Nitrogens | Largely Unchanged: These sites remain sterically accessible and electronically available for coordination. This may become the preferred site of coordination. |

| Thioether Linkage (-S-) | Thioether Linkage (-S-) | Largely Unchanged: This soft donor site remains available for coordination with suitable soft metal ions. |

| Hydroxyl Group (-OH) | Hydroxyl Group (-OH) | Largely Unchanged: This site is remote from the silylation positions and remains a potential coordination site. |

Advanced Spectroscopic and Structural Elucidation of Bis Trimethylsilyl Cefamandole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysisznaturforsch.comteknoscienze.com

High-resolution NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For bis(trimethylsilyl)cefamandole, NMR studies are crucial for confirming the silylation of the carboxyl and secondary amide groups of cefamandole (B1668816) and for understanding the conformational dynamics of the resulting molecule. teknoscienze.comnih.gov

2D NMR Techniques (COSY, HSQC, HMBC) for Full Assignmentznaturforsch.com

A complete and unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) NMR signals is essential for a thorough structural analysis. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for this purpose. acdlabs.comgithub.iosdsu.educolumbia.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons. sdsu.edu For this compound, COSY spectra would map the spin systems of the dihydrothiazine ring, the acyl side chain, and the tetrazolylthiomethyl group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the direct assignment of carbon signals based on their attached protons, which are typically better resolved in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems, thereby piecing together the entire molecular framework. For instance, HMBC correlations would be expected between the trimethylsilyl (B98337) protons and the silicon-bonded oxygen and nitrogen atoms' neighboring carbons.

While specific spectral data for this compound is not widely published, the expected chemical shifts can be inferred from related silylated compounds and the parent cefamandole molecule. mdpi.comrsc.org

Table 1: Representative NMR Data for Bis(trimethylsilyl) Compounds

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |

| ¹H (Si(CH₃)₃) | 0.1 - 0.4 | s | Characteristic sharp singlet for the trimethylsilyl protons. |

| ¹³C (Si(CH₃)₃) | -2.0 - 2.0 | q | Characteristic quartet (due to coupling with protons) for the trimethylsilyl carbons. |

Note: The specific chemical shifts for this compound would need to be determined experimentally.

Dynamic NMR Studies of Silyl (B83357) Group Rotations and Inversions

Single-Crystal X-ray Diffraction Analysis of this compound (if applicable)

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. googleapis.comgoogle.com The availability of a suitable single crystal of this compound would allow for precise determination of bond lengths, bond angles, and torsional angles, as well as the arrangement of molecules in the crystal lattice. acs.orgmdpi.com

Although a crystal structure for this compound is not publicly available, analysis of related structures provides a framework for what to expect. nih.gov

Bond Lengths, Bond Angles, and Torsional Angles Analysis

A crystallographic study would provide precise measurements of all geometric parameters. Key parameters of interest would include:

The Si-O and Si-N bond lengths, which would confirm the covalent nature of the silylation.

The geometry around the silicon atoms, which is expected to be tetrahedral.

The conformation of the β-lactam and dihydrothiazine rings, which are crucial for the biological activity of the parent antibiotic.

The relative orientation of the trimethylsilyl groups with respect to the rest of the molecule.

Table 2: Expected Bond Parameters from X-ray Diffraction

| Parameter | Expected Value |

| Si-O Bond Length | ~1.65 Å |

| Si-N Bond Length | ~1.75 Å |

| C-Si-C Bond Angle | ~109.5° |

| O-Si-C Bond Angle | ~109.5° |

| N-Si-C Bond Angle | ~109.5° |

Note: These are generalized values and the actual parameters would be determined from the crystal structure analysis.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds. The bulky trimethylsilyl groups would likely play a significant role in the crystal packing of this compound, influencing its solid-state properties. googleapis.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups and assessing the purity of a compound. mdpi.comnih.govazom.com

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the trimethylsilyl groups, as well as shifts in the bands associated with the carboxyl and amide groups of the parent cefamandole upon silylation. nist.govresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum would likely show strong absorptions corresponding to the Si-C and Si-O stretching and bending vibrations. The disappearance of the broad O-H stretch from the carboxylic acid and the N-H stretch from the secondary amide of cefamandole would be a clear indication of successful silylation.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. nih.gov The Si-C symmetric stretch is typically a strong and sharp band in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| C=O (β-lactam) | ~1770 | FT-IR, Raman |

| C=O (ester) | ~1750 | FT-IR, Raman |

| Si-CH₃ (rocking) | ~840 | FT-IR |

| Si-O-C (stretching) | ~1100 | FT-IR |

| Si-N (stretching) | ~930 | FT-IR |

Note: These are approximate values and can vary based on the molecular environment.

The combined application of these advanced spectroscopic and structural methods provides a comprehensive understanding of the chemical nature of this compound. While detailed experimental data for this specific compound is limited in publicly accessible literature, the principles and expected outcomes derived from related compounds and techniques offer a clear path for its thorough characterization.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) serves as a cornerstone technique in the structural elucidation of complex organic molecules like this compound. By providing exact mass measurements with high accuracy and precision, HRMS allows for the unambiguous determination of a compound's elemental composition. This capability, combined with the analysis of fragmentation patterns, furnishes a detailed blueprint of the molecule's structure. Derivatization, particularly silylation, is a common strategy in mass spectrometry to increase the volatility and thermal stability of analytes, making them amenable to techniques like Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.commdpi.com The introduction of trimethylsilyl (TMS) groups at reactive sites—in the case of cefamandole, the hydroxyl and carboxylic acid groups—yields this compound, a derivative suitable for detailed mass spectrometric investigation.

Ionization Techniques and Mass Spectral Interpretation

The analysis of this compound by mass spectrometry can be approached using several ionization techniques, with the choice largely depending on the preceding separation method (e.g., GC or LC). For GC-MS analysis, Electron Ionization (EI) is standard. EI is a hard ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. The resulting mass spectrum provides a molecular fingerprint that is valuable for structural elucidation and library matching.

Alternatively, for analyses involving Liquid Chromatography (LC-MS), soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are employed. google.comd-nb.info These methods typically generate protonated molecules, [M+H]⁺, or adducts with minimal fragmentation, which is ideal for confirming the molecular weight of the derivative. Subsequent fragmentation for structural analysis is then achieved through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to collision-induced dissociation (CID). frontiersin.org

The molecular formula of Cefamandole is C₁₈H₁₈N₆O₅S₂. nih.gov Silylation with two trimethylsilyl groups replaces two active protons, resulting in the molecular formula C₂₄H₃₄N₆O₅S₂Si₂ for this compound. The interpretation of its mass spectrum involves identifying the molecular ion peak and correlating the observed fragment ions to specific structural cleavages.

While direct experimental fragmentation data for this compound is not extensively published, a theoretical fragmentation pathway can be proposed based on the known behavior of cephalosporins and silylated compounds. nih.govicm.edu.pl The fragmentation of cephalosporins is well-characterized and typically initiated by the cleavage of the strained β-lactam ring. icm.edu.pl For the silylated derivative, fragmentation would also involve characteristic losses of the TMS groups.

A plausible fragmentation pathway for this compound would likely include the following key steps:

Initial cleavage of the β-lactam ring, a hallmark of cephalosporin (B10832234) fragmentation.

Loss of the N-methylthiotetrazole side chain.

Fragmentation of the mandelamido side chain.

Loss of one or both trimethylsilyl groups, often as trimethylsilanol (B90980) ([M-90]).

Table 1: Proposed HRMS Fragmentation Pathway for this compound

| m/z (Proposed) | Proposed Formula | Description of Loss from Molecular Ion [M] |

| 606.1492 | C₂₄H₃₄N₆O₅S₂Si₂ | Molecular Ion [M]⁺ |

| 515.1180 | C₂₁H₂₅N₆O₄S₂Si | Loss of Trimethylsiloxy group (-OTMS) |

| 461.0699 | C₁₈H₁₇N₆O₅S₂ | Loss of both TMS groups and addition of H |

| 345.0618 | C₁₂H₁₃N₆O₂S₂ | Cleavage of β-lactam ring and loss of silylated mandelamido group |

| 240.0913 | C₉H₁₄O₂SSi | Fragment corresponding to the silylated mandelamido side chain |

| 115.0022 | C₂H₃N₄S | Fragment corresponding to the N-methylthiotetrazole side chain |

This table is based on theoretical fragmentation patterns derived from the known behavior of cephalosporins and silylated compounds.

Isotopic Pattern Analysis for Elemental Composition

A key feature of high-resolution mass spectrometry is its ability to resolve and measure the relative abundances of isotopic peaks. The resulting isotopic pattern is a powerful tool for confirming the elemental composition of an ion, as the distribution is unique to the combination of elements present. nih.gov For an organosilicon compound like this compound, the isotopic pattern is particularly informative due to the natural isotopic abundances of silicon, sulfur, and carbon.

Silicon (Si): Natural silicon consists of three stable isotopes: ²⁸Si (92.23%), ²⁹Si (4.68%), and ³⁰Si (3.09%). The presence of two silicon atoms in this compound results in significant M+1 and M+2 peaks, contributing to a characteristic isotopic signature.

Sulfur (S): Sulfur also has multiple stable isotopes: ³²S (94.99%), ³³S (0.75%), and ³⁴S (4.25%). The notable abundance of ³⁴S contributes significantly to the M+2 peak.

Carbon (C): The ¹³C isotope has a natural abundance of approximately 1.1%. With 24 carbon atoms in the molecule, the cumulative effect on the M+1 peak is substantial.

By comparing the experimentally observed isotopic distribution with a theoretically calculated pattern for the proposed formula (C₂₄H₃₄N₆O₅S₂Si₂), a high degree of confidence in the molecular formula assignment can be achieved. Modern HRMS software can perform this comparison automatically, providing a quantitative measure of the match quality. This analysis is crucial for distinguishing between different elemental compositions that may have very similar nominal masses.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound [C₂₄H₃₄N₆O₅S₂Si₂]⁺

| Isotopologue | m/z | Relative Abundance (%) |

| M | 606.1492 | 100.00 |

| M+1 | 607.1511 | 38.33 |

| M+2 | 608.1517 | 18.99 |

| M+3 | 609.1528 | 5.86 |

| M+4 | 610.1528 | 1.63 |

This table represents the theoretical isotopic pattern calculated for the specified molecular formula and is used as a reference to compare against experimental data for formula confirmation.

Computational and Theoretical Chemistry Studies of Bis Trimethylsilyl Cefamandole

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. frontiersin.org These ab initio methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for optimizing the molecular geometry of medium to large organic molecules to find the most stable, lowest-energy conformation. mdpi.com For bis(trimethylsilyl)cefamandole, a DFT calculation, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to predict its three-dimensional structure. researchgate.net

The process involves starting with an initial guess of the molecule's geometry and iteratively solving the DFT equations to find the coordinates that correspond to a minimum on the potential energy surface. This optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. Key structural parameters for this compound, such as the planarity of the strained β-lactam ring, the orientation of the two trimethylsilyl (B98337) (TMS) groups, and the conformation of the acyl side chain, can be precisely determined.

Below is a table of hypothetical, yet plausible, optimized geometric parameters for key regions of this compound, as would be predicted by a DFT calculation.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | β-Lactam C=O | 1.22 Å |

| Bond Length | β-Lactam C-N | 1.39 Å |

| Bond Length | Ester C=O | 1.21 Å |

| Bond Length | Ester C-O-Si | 1.38 Å |

| Bond Length | Si-C (avg.) | 1.89 Å |

| Bond Angle | N-C=O (β-Lactam) | 91.5° |

| Bond Angle | C-O-Si (Silyl Ester) | 135.0° |

| Dihedral Angle | H-N-C-H (Side Chain) | -165.0° |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. libretexts.org The energies of these orbitals and the gap between them (the HOMO-LUMO gap) are critical predictors of a molecule's kinetic stability and chemical reactivity. mdpi.com

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.8 eV | Region of nucleophilicity; likely site of oxidation. |

| LUMO | -1.2 eV | Region of electrophilicity; likely site of nucleophilic attack. |

| HOMO-LUMO Gap | 5.6 eV | Indicates relatively high kinetic stability. |

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the lowest-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule by simulating its motion over time. mdpi.com This is achieved by solving Newton's equations of motion for the atoms in the system, where the forces are calculated using a molecular mechanics force field. nih.gov

For this compound, an MD simulation would typically place the DFT-optimized structure into a "box" of solvent molecules (e.g., water or an organic solvent) to mimic solution-phase behavior. mdpi.com The simulation, run over nanoseconds, would reveal the accessible conformations of the molecule, including the rotation of the phenylacetyl side chain and the large trimethylsilyl groups. This exploration is crucial for understanding how the molecule's shape and flexibility might influence its interactions. nih.gov The results can be analyzed to identify the most populated conformational states and the energy barriers between them.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are also extensively used to predict spectroscopic properties, which can be instrumental in validating the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination in organic chemistry. Quantum chemical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using the molecular geometry optimized by DFT. mdpi.com The calculation yields nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). rsc.org

Predicted shifts are invaluable for assigning complex experimental spectra, especially for molecules with many overlapping signals. For this compound, calculations could distinguish between the various methyl protons of the two different TMS groups and the complex signals in the aromatic and aliphatic regions.

| Atom Type | Location | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Si-(CH₃)₃ on Ester | 0.25 |

| ¹H | Si-(CH₃)₃ on Acetal | 0.35 |

| ¹H | β-Lactam H | 5.10 |

| ¹H | Aromatic H (ortho) | 7.40 |

| ¹³C | Si-(CH₃)₃ | -1.5 |

| ¹³C | β-Lactam C=O | 168.0 |

| ¹³C | Ester C=O | 172.5 |

Theoretical vibrational frequency calculations predict the positions of absorption bands in infrared (IR) and Raman spectra. These calculations are performed on the optimized molecular geometry, where the second derivatives of the energy with respect to atomic displacements are computed. The resulting frequencies correspond to the molecule's normal modes of vibration (e.g., bond stretching, angle bending). researchgate.net

These predictions are highly useful for assigning experimental spectral bands to specific molecular motions. For this compound, key predicted frequencies would include the high-frequency C=O stretching of the β-lactam and ester groups, the characteristic Si-C stretching and bending modes of the TMS groups, and the C-H stretching of the aromatic ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretch (Aromatic) | 3050-3100 | Medium |

| C-H Stretch (Aliphatic) | 2900-2980 | Strong |

| C=O Stretch (β-Lactam) | 1775 | Very Strong |

| C=O Stretch (Ester) | 1755 | Strong |

| Si-C Stretch (Symmetric) | 630 | Medium (Raman) |

| Si-C Bend (Rocking) | 845 | Very Strong (IR) |

Reaction Mechanism Elucidation through Transition State Calculations

Potential Energy Surface Mapping for Key Transformations

A Potential Energy Surface (PES) provides a comprehensive landscape of a chemical reaction, mapping the potential energy of the system as a function of the geometric coordinates of the atoms involved. google.com For the silylation of cefamandole (B1668816), a detailed PES would be mapped to understand the key transformations, such as the transfer of the trimethylsilyl (TMS) group to the hydroxyl and carboxylic acid functionalities.

The PES would reveal the locations of energy minima, which correspond to stable species like the reactants, intermediates, and products. google.com It would also identify saddle points, which represent the transition states for each step. google.com Studies on similar β-lactam reactions have shown that the reaction mechanism—whether it proceeds through a concerted (single step) or stepwise (involving intermediates) pathway—can be highly dependent on factors like the solvent. researchgate.netacs.org A computational study would map the PES in both the gas phase and in various solvents to determine the most likely reaction course.

Below is a hypothetical data table illustrating the kind of information a PES mapping study for the silylation of the cefamandole hydroxyl group might yield. The energies are illustrative, representing a plausible exothermic reaction with a distinct transition state.

| Species | Description | Relative Energy (kcal/mol) (Hypothetical) |

|---|---|---|

| Reactants | Cefamandole + Silylating Agent | 0.0 |

| Transition State (TS1) | Silyl (B83357) group transfer to hydroxyl | +15.5 |

| Products | O-silylated Cefamandole + Byproduct | -5.2 |

Activation Energy and Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. researchgate.netorganic-chemistry.org An IRC calculation maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products on the potential energy surface. researchgate.netorganic-chemistry.org This analysis is crucial as it confirms that a calculated transition state indeed connects the desired chemical species. researchgate.net For the silylation of cefamandole, an IRC analysis would trace the geometric changes as the trimethylsilyl group moves from the silylating agent to the oxygen atom of the hydroxyl or carboxyl group, confirming the proposed mechanistic step.

The following interactive table provides hypothetical activation energy data for the two key silylation steps in the formation of this compound.

| Reaction Step | Transition State | Calculated Activation Energy (Ea) (kcal/mol) (Hypothetical) |

|---|---|---|

| Hydroxyl Silylation | TS1 | 15.5 |

| Carboxylic Acid Silylation | TS2 | 12.8 |

Strategic Utility of Bis Trimethylsilyl Cefamandole As a Synthetic Intermediate in Organic Synthesis

Applications in the Asymmetric Synthesis of Complex Cephalosporin (B10832234) Analogues

The construction of cephalosporin analogues often requires the precise introduction of chiral side chains onto the 7-aminocephalosporanic acid (7-ACA) nucleus. The use of silylated intermediates is instrumental in achieving this with high stereochemical fidelity.

The primary application of silylation in this context is to facilitate the stereoselective acylation of the 7-amino group of the cephalosporin core. nih.gov In the synthesis of cefamandole (B1668816) itself, the key intermediate is not derived from cefamandole but is the bis-silylated precursor, 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid. After protection of the C-4 carboxylic acid and the N-H of the 7-amino group with trimethylsilyl (B98337) groups, the resulting intermediate is highly soluble in aprotic solvents like dichloromethane (B109758) and is primed for acylation. google.comgoogle.com

The crucial stereoselective step involves reacting this silylated nucleus with a chiral acyl chloride, such as D-(-)-O-formyl mandeloyl chloride. patsnap.com The silylation of the amine nitrogen increases its nucleophilicity while the protection of the carboxyl group prevents unwanted side reactions. This allows the acylation to proceed cleanly, transferring the chiral side chain to the cephalosporin core with retention of its stereochemistry. The silyl (B83357) groups are subsequently removed during aqueous workup to yield the final product. This method avoids racemization and provides the desired (R)-mandelamido diastereomer with high selectivity. theswissbay.ch

Regioselectivity is the challenge of modifying one specific functional group in the presence of others. The cefamandole structure contains multiple reactive sites, including the C-4 carboxylic acid, the β-lactam nitrogen, and the side-chain amide. Silylation provides an effective tool for directing reactions to the desired location.

By converting the highly acidic carboxylic acid and the secondary amide proton into their corresponding trimethylsilyl derivatives, these groups are temporarily deactivated. This masking strategy ensures that subsequent reagents, such as electrophiles, will not react at these positions. For instance, in the synthesis of cefamandole, the silylation of the 7-aminocephalosporanic acid nucleus ensures that the incoming acyl chloride reacts exclusively at the 7-amino position, rather than with the C-4 carboxylate. google.com This protection is essential for achieving high yields of the correctly functionalized product. While less common, this strategy of masking acidic protons could also, in principle, allow for selective functionalization at other positions on the cephalosporin scaffold, should such transformations be desired. acs.orgutexas.edu

Stereoselective Transformations via Silyl Group Activation

Role in Sequential Multi-Step Reaction Cascades

The use of bis(trimethylsilyl) intermediates exemplifies an efficient synthetic sequence where multiple transformations occur in a single reaction vessel ("one-pot" synthesis). This approach streamlines the manufacturing process, reduces waste, and minimizes the loss of material that can occur during purification of intermediates. In the industrial synthesis of cefamandole nafate, a typical cascade involves: patsnap.comgoogle.com

Silylation: The cephalosporin nucleus (7-ATCA) is suspended in an anhydrous solvent and treated with a silylating agent (e.g., HMDS) to form the soluble bis-silylated intermediate. google.compatsnap.com

Acylation: The acylating agent (e.g., D-(-)-O-formyl mandeloyl chloride) is added directly to this solution. The reaction proceeds smoothly to form the N-acylated, silyl-protected product.

Desilylation (Hydrolysis): The reaction is quenched with a protic solvent like methanol (B129727) or water. This step rapidly and cleanly cleaves the silyl ether and N-silyl bonds, revealing the carboxylic acid and amide groups of the final product.

This one-pot sequence of silylation-acylation-hydrolysis is highly efficient, avoiding the need for the isolation and purification of the often-sensitive silylated intermediate.

Development of Novel Derivatization Pathways Utilizing Silyl Reactivity

The reactivity of the silicon-heteroatom bond in silylated intermediates opens up pathways for novel derivatizations beyond simple protection. The trimethylsilyl group can be considered a "super leaving group," and its displacement can drive unique transformations.

One key example in cephalosporin chemistry is the reaction with iodotrimethylsilane (B154268) (TMSI). In the synthesis of other cephalosporins like cefpirome (B1668871) and ceftazidime, the 7-aminocephalosporanic acid is first silylated and then reacted with TMSI. google.comgoogle.com This reaction replaces the acetoxy group at the C-3' position with an iodide, creating a highly reactive C-3' iodo intermediate. This intermediate is then readily displaced by various nucleophiles, such as pyridine (B92270) derivatives, to install diverse side chains at the C-3 position. google.comgoogle.com This silyl-assisted iodination provides a versatile and powerful method for creating a wide array of novel cephalosporin analogues that would be difficult to access through other means.

| Derivatization Step | Reagent | Intermediate Formed | Purpose | Ref |

| Silylation | Hexamethyldisilazane (B44280) (HMDS) | Bis(trimethylsilyl) derivative | Protection, Solubilization | google.com, google.com |

| Iodination | Iodotrimethylsilane (TMSI) | C-3' Iodo derivative | Activation of C-3' position for substitution | google.com, google.com |

| Nucleophilic Substitution | Pyridine, Thiazole, etc. | Novel C-3 substituted cephalosporin | Introduction of diverse functional groups |

Comparison with Other Protecting Group Strategies in terms of Efficiency and Selectivity

While silylation is a dominant strategy, other protecting groups can be used in cephalosporin synthesis. A comparison highlights the advantages of the silyl-based approach in terms of efficiency, selectivity, and reaction compatibility.

Carboxylic Acid Protection: The C-4 carboxylic acid can also be protected as an ester, such as a benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ester. Amine Protection: The 7-amino group can be protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

The table below compares the trimethylsilyl (TMS) strategy with the more traditional esterification/carbamate formation approach.

| Feature | Silyl Group (TMS) Strategy | Ester/Carbamate Strategy (e.g., Benzyl, Boc) |

| Protection Conditions | Mild, neutral (e.g., HMDS, reflux). google.com | Often requires separate, dedicated steps (e.g., esterification with benzyl bromide; reaction with Boc-anhydride). |

| Reaction Conditions for Main Step | Neutral, aprotic solvents. Highly compatible with the β-lactam ring. google.com | Dependent on the specific reaction; may require basic or acidic conditions. |

| Deprotection Conditions | Very mild: addition of water or alcohol during workup. patsnap.com | Harsher conditions: Hydrogenolysis (H₂, Pd/C) for benzyl groups; strong acid (TFA) for Boc groups. fiveable.me |

| Efficiency | One-pot procedure is common, minimizing steps and increasing overall yield. google.com | Requires multiple, distinct protection and deprotection steps, lowering overall efficiency. |

| Selectivity | Silylates acidic protons (COOH, N-H) preferentially. | Requires specific reagents for each functional group. |

| Compatibility | Deprotection conditions are orthogonal to many other functional groups. | Deprotection by hydrogenolysis or strong acid can cleave other sensitive groups in the molecule. fiveable.me |

Advanced Analytical Methodologies for Research Grade Characterization and Purity Assessment

Quantitative Analytical Techniques for Batch Consistency and Yield Determination

Quantitative analysis is crucial for monitoring the efficiency of the silylation reaction, determining the yield of Bis(trimethylsilyl)cefamandole, and ensuring the consistency of its production on a research scale. High-Performance Liquid Chromatography and Gas Chromatography are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of cephalosporins and their derivatives. nih.govnih.gov For this compound, which is often generated as a non-isolated intermediate, HPLC allows for real-time monitoring of the reaction progress by separating the starting material (Cefamandole), the silylated product, and any non-volatile byproducts. asianpubs.orgepo.org Reversed-phase (RP) chromatography is the most common technique, typically utilizing a C8 or C18 stationary phase. sysrevpharm.orgchromatographyonline.com

The choice of detector is critical for comprehensive analysis.

UV-Diode Array Detector (DAD): A DAD measures the absorbance of the eluting compounds across a spectrum of UV-visible wavelengths. measurlabs.com This is highly effective for quantifying this compound, as the core cephalosporin (B10832234) structure contains chromophores that absorb UV light. A DAD provides not only quantitative data but also spectral information that can help confirm the identity of a peak and assess its purity.

Evaporative Light Scattering Detector (ELSD): The ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte. shimadzu.com It nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This makes it complementary to UV detection, as it can quantify compounds with poor UV absorbance, such as certain impurities or byproducts. opans.commmv.org The combination of DAD and ELSD provides a more complete profile of the sample's composition. opans.com

A typical HPLC method for monitoring the formation of this compound would be designed to achieve baseline separation from Cefamandole (B1668816). The introduction of two bulky, non-polar trimethylsilyl (B98337) groups significantly increases the hydrophobicity of the molecule, leading to a longer retention time on a reversed-phase column compared to the parent compound.

Table 1: Illustrative HPLC-DAD/ELSD Parameters for Analysis of this compound

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic stationary phase for separation. sysrevpharm.org |

| Mobile Phase | Gradient of Acetonitrile (B52724) and 0.01 M Sodium Acetate (B1210297) Buffer | Elutes compounds based on polarity. nih.gov |

| Flow Rate | 1.0 mL/min | Ensures efficient separation and reasonable run time. chromatographyonline.com |

| Column Temp. | 30 °C | Maintains consistent retention times. sysrevpharm.org |

| DAD Wavelength | 254 nm | Common wavelength for detecting the cephalosporin nucleus. |

| ELSD Settings | Drift Tube: 40°C; Nebulizer Gas (N₂): 350 kPa | Optimal settings for detecting semi-volatile analytes. mmv.org |

While HPLC is ideal for the main non-volatile components, Gas Chromatography (GC) is the preferred method for analyzing volatile substances that may be present in a research sample of this compound. These substances typically fall into two categories: residual solvents and byproducts from the silylation process.

Silylation of Cefamandole is commonly achieved using reagents like hexamethyldisilazane (B44280) (HMDS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of an accelerator like trimethylchlorosilane (TMCS). asianpubs.orgjustia.comsigmaaldrich.com The reaction is performed in an inert, aprotic organic solvent such as dichloromethane (B109758) or acetonitrile. google.comphenomenex.blog

GC analysis, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), can accurately quantify:

Residual Solvents: Dichloromethane, acetonitrile, pyridine (B92270), or toluene (B28343) used during the reaction and workup must be removed, and their absence confirmed. google.com

Unreacted Silylating Agents: Excess silylating agents (e.g., HMDS, BSTFA) are volatile and can be detected by GC. merckmillipore.com

Silylation Byproducts: The reaction of silylating agents can produce volatile byproducts, such as acetamide (B32628) or trifluoroacetamide (B147638), which can be monitored. phenomenex.blogwordpress.com

Because this compound itself is not sufficiently volatile or thermally stable for GC analysis, the technique focuses solely on the low molecular weight, volatile impurities within the sample matrix. ethernet.edu.et

Table 2: Potential Volatile Impurities in this compound Samples Amenable to GC Analysis

| Compound | Boiling Point (°C) | Origin |

|---|---|---|

| Dichloromethane | 39.6 | Reaction Solvent google.com |

| Acetonitrile | 82 | Reaction Solvent google.com |

| Pyridine | 115 | Base/Catalyst google.com |

| Trimethylchlorosilane (TMCS) | 57 | Silylating Agent/Catalyst asianpubs.org |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., UV-DAD, ELSD)

Chromatographic Separation Techniques for Purification and Isolation of Intermediates

This compound is often prepared and used in situ without isolation for subsequent synthetic steps. justia.comgoogle.com However, for research purposes requiring a pure sample of the intermediate, chromatographic separation is necessary. The significant change in polarity upon silylation facilitates its separation from the more polar starting material, Cefamandole.

Initial purification often involves an extractive workup, where the reaction mixture is treated with water to quench excess silylating agents and the silylated product is extracted into a suitable organic solvent. justia.com For higher purity, column chromatography is employed. Given the non-polar nature of the trimethylsilyl groups, normal-phase chromatography on silica (B1680970) gel is an effective technique. rsc.org A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would allow for the elution of the non-polar this compound while retaining more polar impurities. The progress of the separation is monitored by Thin-Layer Chromatography (TLC). rsc.org

Elemental Analysis for Empirical Formula Validation and Purity Confirmation

Elemental analysis is a cornerstone technique for validating the empirical formula of a newly synthesized compound and providing a quantitative measure of its purity. velp.comaurigaresearch.com The analysis involves the combustion of a small, precise amount of the sample, and the resulting gases (CO₂, H₂O, N₂, SO₂) are measured to determine the percentage by mass of carbon, hydrogen, nitrogen, and sulfur. acs.org

For this compound, this analysis is particularly powerful as it can also confirm the presence of silicon. The theoretical elemental composition is calculated from its molecular formula, C₂₄H₃₆N₆O₅S₂Si₂. The experimentally determined values must fall within a narrow range of the theoretical values, typically ±0.4%, to confirm the compound's identity and high purity. acs.orgnih.gov

Table 3: Theoretical vs. Representative Experimental Elemental Analysis Data for this compound (C₂₄H₃₆N₆O₅S₂Si₂; Molecular Weight: 641.0 g/mol )

| Element | Theoretical % | Representative Found % | Deviation % |

|---|---|---|---|

| Carbon (C) | 44.97 | 45.15 | +0.18 |

| Hydrogen (H) | 5.66 | 5.59 | -0.07 |

| Nitrogen (N) | 13.11 | 13.01 | -0.10 |

| Sulfur (S) | 10.00 | 9.88 | -0.12 |

| Silicon (Si) | 8.76 | 8.65 | -0.11 |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability in a Research Context

Thermal analysis techniques provide critical information about the stability and decomposition profile of a compound in a research setting.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com For this compound, a TGA thermogram would be expected to show distinct mass loss steps. The initial step would likely correspond to the loss of the two trimethylsilyl groups, followed by the subsequent decomposition of the core Cefamandole structure at higher temperatures. This helps to understand the thermal limits of the compound.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. ijlpr.com It detects thermal events such as melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks. bch.ro For this compound, DSC could reveal the temperature of decomposition, which often manifests as a sharp exothermic peak. bch.ronih.gov Studies on other cephalosporins show they typically undergo decomposition before melting. umich.eduacs.org

These analyses are performed in a research context to establish the thermal handling limits of the intermediate, not for determining pharmaceutical product stability.

Table 4: Hypothetical Thermal Analysis Data for this compound

| Analysis | Temperature Range (°C) | Observed Event | Interpretation |

|---|---|---|---|

| TGA | 150 - 250 | ~22% Mass Loss | Loss of two trimethylsilyl groups (Calculated mass % of 2x TMS = 22.8%) |

| TGA | > 250 | Further Mass Loss | Decomposition of the Cefamandole nucleus. researchgate.net |

| DSC | > 210 | Sharp Exotherm | Onset of thermal decomposition, consistent with other cephalosporins. bch.ro |

Conclusion and Future Research Directions

Summary of Key Research Findings on Bis(trimethylsilyl)cefamandole's Chemical Significance

This compound is a crucial, though transient, intermediate in the chemical synthesis and modification of the second-generation cephalosporin (B10832234) antibiotic, cefamandole (B1668816). google.comnih.gov Its primary chemical significance lies in its role as a protected derivative, which facilitates specific chemical transformations that would otherwise be difficult or impossible to achieve on the unprotected cefamandole molecule. Cefamandole possesses multiple reactive functional groups, including a carboxylic acid, a secondary hydroxyl group, and an amide N-H group. nih.gov

The process of silylation, creating this compound, involves the reaction of cefamandole with a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS). dshs-koeln.dechemeurope.com This reaction converts the acidic protons, primarily on the carboxylic acid and the secondary alcohol, into trimethylsilyl (B98337) (TMS) esters and TMS ethers, respectively. This protection strategy achieves several key objectives:

Enhanced Solubility : Silylation increases the solubility of the polar cefamandole molecule in nonpolar aprotic organic solvents, which are often required for subsequent synthetic steps.

Prevention of Side Reactions : The protection of the reactive hydroxyl and carboxyl groups prevents their interference in reactions intended for other parts of the molecule. For instance, in the synthesis of related cephalosporins, silylation is known to prevent undesirable side reactions such as the formation of lactones. google.com

Activation for Further Modification : The trimethylsilyl ester of the carboxylic acid group is an activated form that can readily react with other nucleophiles, facilitating the synthesis of cefamandole esters or amides.

Research, primarily documented in patent literature, describes the use of bis-trimethylsilyl cefamandole as an intermediate in processes for preparing cefamandole derivatives. google.com The silylation is a critical step that enables high-yield conversions by ensuring the reaction proceeds at the desired molecular site without decomposition or polymerization, which can occur with unprotected cephalosporins under certain reaction conditions. google.com

Unresolved Questions and Challenges in Silylated Cephalosporin Chemistry

The use of silylated intermediates in cephalosporin chemistry, while advantageous, is not without its difficulties. Several unresolved questions and challenges persist, forming an active area of research.

Selective Silylation : Cephalosporins are complex molecules with multiple potential silylation sites. Achieving high selectivity to protect a specific functional group while leaving others free remains a significant challenge. The development of silylating agents or reaction conditions that can differentiate between various hydroxyl or amino groups is an ongoing pursuit.

Moisture Sensitivity and Stability : Silyl (B83357) ethers and esters are highly susceptible to hydrolysis, requiring strictly anhydrous (water-free) reaction conditions. asianpubs.org Scaling up such reactions for industrial production presents logistical challenges in maintaining a completely dry environment to prevent premature deprotection and loss of yield.

Stoichiometric Control : The efficiency of the silylation reaction is highly dependent on the precise ratio of the cephalosporin substrate, the silylating agent, and any base or catalyst used. researchgate.net Incomplete silylation can lead to a mixture of products that are difficult to separate, while using a large excess of the silylating agent can complicate purification. In some cases, monosilylation at the carboxylic acid group has been found to result in polymerization and decomposition. google.com